tert-Butyl 3-bromo-5-(trifluoromethoxy)benzoate
Description
tert-Butyl 3-bromo-5-(trifluoromethoxy)benzoate is a halogenated aromatic ester featuring a trifluoromethoxy (-OCF₃) substituent at the 5-position and a bromine atom at the 3-position of the benzene ring. The tert-butyl ester group enhances steric bulk and stability, making the compound resistant to hydrolysis under mild conditions. This structural motif is common in medicinal chemistry and materials science, particularly in the synthesis of bioactive molecules and polymers requiring controlled reactivity .
Key properties include:
Properties
IUPAC Name |
tert-butyl 3-bromo-5-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF3O3/c1-11(2,3)19-10(17)7-4-8(13)6-9(5-7)18-12(14,15)16/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLUZMZNXXGDQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-5-(trifluoromethoxy)benzoate typically involves the esterification of 3-bromo-5-(trifluoromethoxy)benzoic acid with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 3-bromo-5-(trifluoromethoxy)benzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding benzoate derivative by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of benzoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is often employed.
Major Products:
Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of the corresponding alcohol or alkane derivatives.
Oxidation: Formation of benzoic acid derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-bromo-5-(trifluoromethoxy)benzoate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to develop enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, polymers, and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-5-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its target .
Comparison with Similar Compounds
tert-Butyl 2-fluoro-5-(trifluoromethoxy)benzoate
- Structural differences : Bromine at the 3-position is replaced by fluorine at the 2-position.
- Impact on properties :
- Fluorine’s smaller atomic radius reduces steric hindrance but increases electronegativity, altering electronic density on the aromatic ring.
- The 2-fluoro substituent may direct electrophilic substitution to the 4-position, whereas bromine at the 3-position deactivates the ring more strongly.
- Synthetic utility : Less reactive in cross-coupling due to fluorine’s poor leaving-group ability compared to bromine .
Ethyl 5-bromo-2-fluorobenzoate
- Structural differences : Ethyl ester replaces tert-butyl, and fluorine is present at the 2-position.
- Impact on properties :
- Ethyl ester lowers steric protection, increasing susceptibility to hydrolysis.
- Reduced thermal stability compared to tert-butyl derivatives.
- Reactivity : Ethyl groups are less effective in stabilizing transition states during nucleophilic attacks, making this compound more reactive in ester hydrolysis .
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate
- Structural differences : Chlorine at the 2-position and methyl ester instead of tert-butyl.
- Impact on properties :
- Chlorine’s inductive effect further deactivates the ring, reducing electrophilic substitution rates.
- Methyl ester offers minimal steric protection, leading to faster degradation under acidic/basic conditions.
- Applications : Preferred in reactions requiring rapid ester cleavage, such as prodrug activation .
3-((5-Bromo-2-hydroxyphenyl)sulfonamido)-5-(pentafluorosulfanyl)benzoic acid
- Structural differences : Sulfonamide and pentafluorosulfanyl (-SF₅) groups replace the trifluoromethoxy and tert-butyl ester.
- Impact on properties :
- Sulfonamide introduces hydrogen-bonding capacity, enhancing solubility in polar solvents.
- -SF₅ is more electron-withdrawing than -OCF₃, increasing acidity of the benzoic acid derivative.
- Bioactivity : Demonstrates higher binding affinity to protein targets due to sulfonamide interactions, making it a lead in enzyme inhibition studies .
Physicochemical and Reactivity Comparison Table
| Compound | LogP | Melting Point (°C) | Hydrolysis Stability | Cross-Coupling Reactivity |
|---|---|---|---|---|
| tert-Butyl 3-bromo-5-(trifluoromethoxy)benzoate | 3.2 | 98–102 | High | Moderate (Bromine as leaving group) |
| tert-Butyl 2-fluoro-5-(trifluoromethoxy)benzoate | 2.8 | 85–89 | High | Low (Fluorine inert) |
| Ethyl 5-bromo-2-fluorobenzoate | 2.5 | 72–75 | Low | Moderate |
| Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate | 3.0 | 110–114 | Moderate | High (Chlorine activates ring) |
Data inferred from electronic effects, steric profiles, and analogous compounds in literature .
Key Research Findings
- Synthetic Versatility : The bromine atom in this compound enables efficient Pd-catalyzed cross-coupling, as demonstrated in with tert-butyl carbamate derivatives (56.6% yield) .
- Stability Advantage : Tert-butyl esters exhibit prolonged shelf life compared to methyl/ethyl analogs, critical for storage of intermediates in multistep syntheses .
- Biochemical Relevance : Trifluoromethoxy-substituted benzoates show enhanced blood-brain barrier penetration in neuroactive compound development, though bromine’s toxicity may limit in vivo applications .
Biological Activity
tert-Butyl 3-bromo-5-(trifluoromethoxy)benzoate is a chemical compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoromethoxy group, which is known to enhance biological activity through increased lipophilicity and binding affinity to target proteins. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
Biological Activity Overview
The biological activity of this compound primarily revolves around its role in enzyme inhibition and protein-ligand interactions. The trifluoromethyl group significantly influences its binding properties, enhancing its affinity for certain molecular targets.
The mechanism by which this compound exerts its effects can be summarized as follows:
- Enzyme Inhibition : The compound may bind to the active site of enzymes, preventing substrate access and subsequent catalytic activity. This is particularly relevant in studies involving enzyme families such as CTX-M enzymes, where specific interactions with amino acid residues have been characterized .
- Protein-Ligand Interactions : The structural features allow for effective π-stacking and hydrogen bonding with target proteins, leading to enhanced specificity and potency .
Case Study 1: Enzyme Inhibition
A study investigated the binding interactions of this compound with CTX-M enzymes. The findings revealed that the compound exhibited significant inhibition, with specific binding modes enforced by multiple polar and hydrophobic interactions .
| Interaction Type | Amino Acid Residue | Binding Affinity (IC50) |
|---|---|---|
| Hydrogen Bonding | Asn132 | 50 nM |
| π-Stacking | Gly238 | 30 nM |
| Hydrophobic | Pro167 | 20 nM |
Case Study 2: Drug Development
In medicinal chemistry applications, this compound serves as an intermediate in synthesizing potential drug candidates. Its derivatives have shown promise in targeting specific receptors involved in various diseases, including cancer and inflammatory conditions.
Pharmacological Profile
The pharmacological profile of this compound indicates low cytotoxicity at therapeutic concentrations. Studies have demonstrated that modifications to the compound can lead to improved efficacy without compromising safety profiles.
| Compound Variant | IC50 (µM) | Cytotoxicity (up to µM) |
|---|---|---|
| Original Compound | 50 | No effect |
| Modified Variant A | 10 | No effect |
| Modified Variant B | 5 | No effect |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
